Chemical structure and properties of 2-(4-Bromophenoxy)ethylamine
Chemical structure and properties of 2-(4-Bromophenoxy)ethylamine
An In-depth Technical Guide to 2-(4-Bromophenoxy)ethylamine: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
**Executive Summary
This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)ethylamine, a key chemical intermediate in synthetic organic chemistry. While public data on the isolated primary amine is limited, this document consolidates available information on its derivatives and provides expert-driven, scientifically grounded guidance on its synthesis, characterization, and potential applications. The narrative emphasizes the causality behind synthetic choices and analytical interpretation, offering researchers and drug development professionals a practical and in-depth resource. This guide is structured to deliver field-proven insights into the handling and utilization of this valuable molecular building block.
Chemical Identity and Physicochemical Properties
2-(4-Bromophenoxy)ethylamine is an organic compound featuring a 4-bromophenoxy group linked to an ethylamine moiety via an ether bond. While it serves as a crucial structural precursor, it is not widely available as a commercial product, and therefore, a dedicated CAS number for the free base is not prominently listed in major chemical databases. However, its N-alkylated derivatives are well-documented.
The properties of the parent amine can be inferred from its structure and the known data of its analogues.
| Property | Data | Source / Comment |
| Chemical Structure | Br-C₆H₄-O-CH₂CH₂-NH₂ | |
| Molecular Formula | C₈H₁₀BrNO | Calculated |
| Molecular Weight | 216.08 g/mol | Calculated |
| CAS Number | Not Available | The parent primary amine is not broadly cataloged. |
| Related CAS Numbers | 1052525-13-9 (amine hydrochloride)[1] | This CAS number corresponds to the N-ethylated hydrochloride salt derivative, indicating the utility of the core structure. |
| 132448-81-0 (2-(4-Bromophenoxy)-N,N-dimethylethylamine) | The N,N-dimethylated analog is a known intermediate in the synthesis of Tamoxifen.[2][3] | |
| Appearance | Colorless to pale yellow oil | Predicted based on analogous structures. |
| Boiling Point | > 200 °C (Predicted) | Estimated based on similar aromatic ethers and amines. Subject to decomposition at higher temperatures. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | Predicted. Limited solubility in water is expected due to the hydrophobic bromophenyl group. |
| pKa (Conjugate Acid) | ~9.5 (Predicted) | Estimated based on the pKa of typical primary alkylamines. |
Proposed Synthesis and Mechanistic Rationale
The most logical and industrially scalable route to synthesize 2-(4-Bromophenoxy)ethylamine is a two-step process involving a Williamson ether synthesis followed by the deprotection of a suitable amine protecting group. This strategy is chosen for its high efficiency and the need to prevent the primary amine from acting as a competing nucleophile or causing side reactions.
The chosen protecting group is the tert-butyloxycarbonyl (Boc) group, which is robust under the basic conditions of the ether synthesis but can be removed cleanly under acidic conditions.[4][5]
Causality in Experimental Design
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Why use a protecting group? The amine functionality of the starting material (e.g., 2-bromoethylamine) is nucleophilic and would compete with the phenoxide, leading to undesired N-alkylation and polymerization. The Boc group masks the amine's nucleophilicity, ensuring that only the desired O-alkylation occurs.[6]
-
Choice of Base and Solvent: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenol (pKa ~10) to its nucleophilic phenoxide form.[7] It is preferred for its low cost, ease of handling, and insolubility, which simplifies workup (filtration). Acetonitrile is an ideal polar aprotic solvent that effectively solvates the potassium cation without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.[8]
-
Deprotection Strategy: The Boc group is stable to bases but highly labile to strong acids like Trifluoroacetic Acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][9] This orthogonality is key in multi-step synthesis. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[5]
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of tert-Butyl (2-(4-bromophenoxy)ethyl)carbamate
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Reagent Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (15 volumes).
-
Reaction Initiation: Stir the suspension vigorously. Add N-Boc-2-bromoethylamine (1.1 eq.) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C) for 6-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the 4-bromophenol starting material.
-
Workup and Isolation: Once complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in ethyl acetate, wash with 1M NaOH (to remove any unreacted phenol) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected amine, which can be purified by flash column chromatography.
Step 2: Deprotection to Yield 2-(4-Bromophenoxy)ethylamine
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Reagent Setup: Dissolve the purified product from Step 1 (1.0 eq.) in dichloromethane (DCM, 10 volumes) in a round-bottom flask at room temperature.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 2-4 eq., typically 20-50% v/v) to the solution. Gas evolution (CO₂) will be observed.[9]
-
Reaction and Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization: Dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. Extract the aqueous layer twice more with DCM.
-
Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(4-Bromophenoxy)ethylamine.
Spectroscopic and Analytical Characterization (Predicted)
As no public spectra for the final compound are available, this section describes the expected analytical data based on its chemical structure. This predictive analysis is a crucial tool for researchers to confirm the identity and purity of their synthesized material.
| Analysis Technique | Expected Characteristics |
| ¹H NMR | Aromatic Region: Two doublets at ~7.4 ppm and ~6.8 ppm, characteristic of a para-substituted benzene ring (AA'BB' system).Aliphatic Region: Two triplets at ~4.0 ppm (-O-CH₂ -) and ~3.1 ppm (-CH₂ -NH₂). The -O-CH₂- protons are deshielded by the adjacent oxygen atom. The splitting pattern (triplets) arises from coupling with the adjacent CH₂ group (n+1 rule).[10]Amine Protons: A broad singlet at ~1.5-2.5 ppm (-NH₂ ), which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Four signals expected. C-O at ~158 ppm, C-Br at ~113 ppm, and two signals for the other aromatic CH carbons between 115-133 ppm.Aliphatic Carbons: Two signals expected. -O-C H₂ at ~68 ppm and -C H₂-NH₂ at ~41 ppm. |
| IR Spectroscopy | N-H Stretch: Two medium intensity peaks for the primary amine around 3300-3500 cm⁻¹.[11][12]C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[13]C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).[13]C-O Stretch (Aryl Ether): Strong, characteristic peak around 1240 cm⁻¹.[14]C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M+): Expect two peaks of nearly equal intensity at m/z 215 and 217, corresponding to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of a monobrominated compound. |
Applications in Research and Drug Development
The 2-(4-Bromophenoxy)ethylamine scaffold is a valuable building block in medicinal chemistry. The ether linkage provides metabolic stability, while the terminal amine serves as a handle for further functionalization. The bromo-substituent offers a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures.
A prominent example is the use of its N,N-dimethylated analog, 2-(4-Bromophenoxy)-N,N-dimethylethylamine , as a key precursor in some synthetic routes to Tamoxifen , a selective estrogen receptor modulator (SERM) used extensively in the treatment and prevention of breast cancer.[2][3][15][16]
In this context, the entire (CH₃)₂N-CH₂CH₂-O- moiety is installed onto a pre-formed molecular core, or the Br-Ph- group is used as a handle for metal-catalyzed cross-coupling reactions to construct the central triarylethylene structure of Tamoxifen.[3] This demonstrates the strategic importance of the title compound's structural class in constructing complex, biologically active molecules.
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) is available for 2-(4-Bromophenoxy)ethylamine. The following guidance is based on analogous compounds, such as phenylethylamines and aromatic bromides. A full, independent risk assessment must be performed before handling this compound.
-
Hazard Classification (Predicted): Likely to be corrosive and cause severe skin burns and eye damage, similar to other organic amines. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or reaction with atmospheric CO₂.
References
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Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
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ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]
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J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
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The Royal Society of Chemistry. An atom efficient synthesis of Tamoxifen. Retrieved from [Link]
- Google Patents. CN111362816A - Preparation method of tamoxifen related substance.
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Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Rational, yet simple, design and synthesis of an antifreeze-protein inspired polymer for cellular cryopreservation. Retrieved from [Link]
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Edubirdie. Williamson Ether Synthesis Lab 3. Retrieved from [Link]
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Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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Wikipedia. Williamson ether synthesis. Retrieved from [Link]
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ChemRxiv. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved from [Link]
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Frontiers. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
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Pearson. Describe the 1H NMR spectrum you would expect for each of the following compounds.. Retrieved from [Link]
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MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]
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PubChem. p-Bromophenethylamine. Retrieved from [Link]
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University of Colorado Boulder. IR Chart - Spectroscopy Tutorial. Retrieved from [Link]
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University of Wisconsin-Madison. IR Absorption Table. Retrieved from [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. Retrieved from [Link]
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